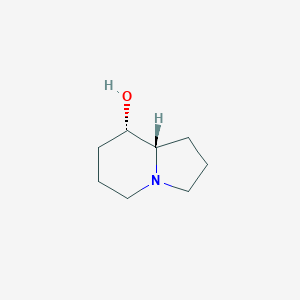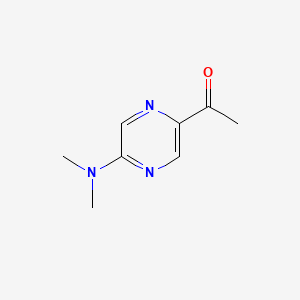
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone is an organic compound with the molecular formula C9H12N2O It features a pyrazine ring substituted with a dimethylamino group and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with dimethylamine, followed by acetylation. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction, and an acetylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
化学反応の分析
Types of Reactions
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(5-(Dimethylamino)pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism by which 1-(5-(Dimethylamino)pyrazin-2-yl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity and specificity for its target, while the ethanone group may participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
- 1-(5-Methylpyrazin-2-yl)ethanone
- 1-(5-Aminopyrazin-2-yl)ethanone
- 1-(5-Hydroxypyrazin-2-yl)ethanone
Uniqueness
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This group can enhance solubility, improve pharmacokinetic properties, and provide a handle for further functionalization in synthetic applications.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
1-[5-(dimethylamino)pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C8H11N3O/c1-6(12)7-4-10-8(5-9-7)11(2)3/h4-5H,1-3H3 |
InChIキー |
GRCSVLCHQJZLAK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C(C=N1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


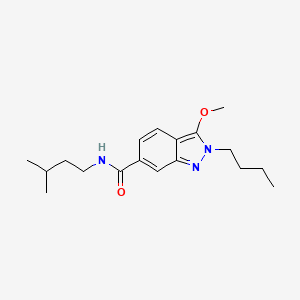
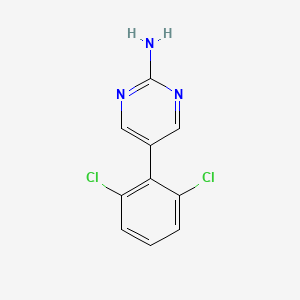

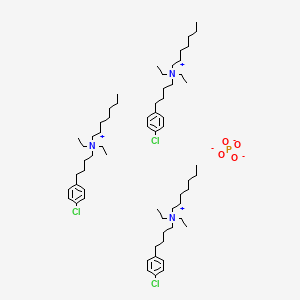


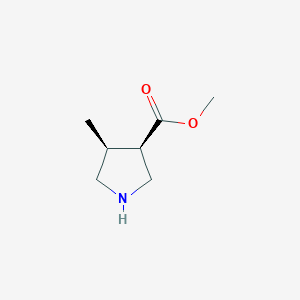
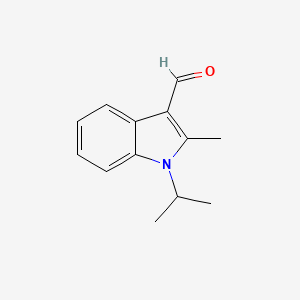

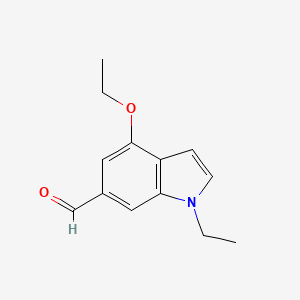
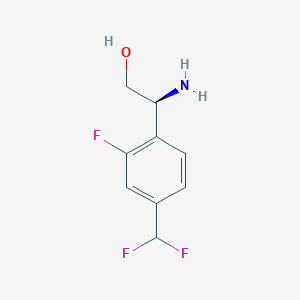

![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
